(5Z)-3-(2-aminoethyl)-5-(4-chloro-3-nitrobenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride

Catalog No.
S13787225
CAS No.
M.F
C12H11Cl2N3O4S
M. Wt
364.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(5Z)-3-(2-aminoethyl)-5-(4-chloro-3-nitrobenzylide...

Product Name

(5Z)-3-(2-aminoethyl)-5-(4-chloro-3-nitrobenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride

IUPAC Name

(5Z)-3-(2-aminoethyl)-5-[(4-chloro-3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride

Molecular Formula

C12H11Cl2N3O4S

Molecular Weight

364.2 g/mol

InChI

InChI=1S/C12H10ClN3O4S.ClH/c13-8-2-1-7(5-9(8)16(19)20)6-10-11(17)15(4-3-14)12(18)21-10;/h1-2,5-6H,3-4,14H2;1H/b10-6-;

InChI Key

LCAPOONQNNOIRB-OTUCAILMSA-N

Canonical SMILES

C1=CC(=C(C=C1C=C2C(=O)N(C(=O)S2)CCN)[N+](=O)[O-])Cl.Cl

Isomeric SMILES

C1=CC(=C(C=C1/C=C\2/C(=O)N(C(=O)S2)CCN)[N+](=O)[O-])Cl.Cl

The compound (5Z)-3-(2-aminoethyl)-5-(4-chloro-3-nitrobenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride is a synthetic organic molecule characterized by its thiazolidinedione structure, which is known for its biological significance. This compound features a thiazolidine ring with a substitution pattern that includes an aminoethyl group and a benzylidene moiety with chloro and nitro substituents. The presence of these functional groups suggests potential reactivity and biological activity, making it a subject of interest in medicinal chemistry.

The chemical reactivity of this compound can be attributed to the thiazolidinedione core, which is known to participate in various reactions such as:

  • Nucleophilic Addition: The carbonyl group in the thiazolidine can undergo nucleophilic attack, leading to the formation of various derivatives.
  • Condensation Reactions: The amino group can react with carbonyls to form imines or amines, expanding the compound's utility in synthesizing more complex molecules.
  • Reduction Reactions: The nitro group can be reduced to an amine under certain conditions, altering the compound's biological properties.

These reactions are crucial for modifying the compound for specific applications in pharmaceutical development.

Research indicates that compounds with thiazolidinedione structures exhibit diverse biological activities, including:

  • Antidiabetic Effects: Thiazolidinediones are primarily recognized for their role as insulin sensitizers in diabetes management.
  • Antitumor Activity: Some derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Properties: The compound may also exhibit anti-inflammatory effects, potentially through modulation of cytokine production.

The precise biological activity of (5Z)-3-(2-aminoethyl)-5-(4-chloro-3-nitrobenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride requires further investigation using computational predictions and experimental assays to elucidate its pharmacological profile .

Several synthetic pathways can be employed to produce (5Z)-3-(2-aminoethyl)-5-(4-chloro-3-nitrobenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride:

  • Condensation Reaction: Starting from 2-aminoethyl derivatives and appropriate aldehydes or ketones containing the thiazolidinedione moiety. This reaction typically involves heating under acidic or basic conditions to facilitate the formation of the thiazolidine ring.
  • Functional Group Modification: Following the initial synthesis, functional groups such as nitro and chloro can be introduced via electrophilic substitution reactions on aromatic rings.
  • Hydrochloride Salt Formation: The final step often involves converting the base form into its hydrochloride salt for improved solubility and stability.

These methods highlight the versatility of synthetic organic chemistry in developing complex molecules

The potential applications of (5Z)-3-(2-aminoethyl)-5-(4-chloro-3-nitrobenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride span various fields:

  • Pharmaceutical Development: As a candidate for drug formulation targeting metabolic disorders like diabetes.
  • Cancer Research: Investigating its efficacy as a novel anticancer agent through preclinical studies.
  • Biochemical Research: Utilizing its unique structure to study enzyme interactions and metabolic pathways.

Understanding these applications can guide future research directions and therapeutic developments .

Interaction studies are essential for understanding how (5Z)-3-(2-aminoethyl)-5-(4-chloro-3-nitrobenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride interacts with biological systems:

  • Receptor Binding Assays: Evaluating binding affinity to specific receptors involved in metabolic regulation or cancer pathways.
  • Enzyme Inhibition Studies: Assessing its potential as an inhibitor of key enzymes linked to disease mechanisms.
  • Toxicity Testing: Determining cytotoxic effects on various cell lines to ensure safety profiles before clinical applications.

These studies contribute significantly to establishing the compound's therapeutic index and safety .

Several compounds share structural similarities with (5Z)-3-(2-aminoethyl)-5-(4-chloro-3-nitrobenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
ThiazolidinedioneThiazolidine coreInsulin sensitizer
4-Chloro-N-(2-methylphenyl)thiazole-2-carboxamideThiazole ringAntimicrobial
1,3-Thiazole derivativesThiazole ringAnticancer

Uniqueness

The uniqueness of (5Z)-3-(2-aminoethyl)-5-(4-chloro-3-nitrobenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride lies in its specific substitution pattern which may confer distinct pharmacological properties compared to other thiazolidinediones. Its combination of chloro and nitro groups may enhance its interaction with biological targets or alter its metabolic pathways significantly

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

362.9847324 g/mol

Monoisotopic Mass

362.9847324 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

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